2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, an acetamide group, and aromatic rings with chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a thiazole ring, and an acetamide group. The fluorine and chlorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and chlorine atoms could affect its polarity, solubility, and stability .Scientific Research Applications
Antimicrobial Studies
Synthetic efforts have led to the development of 4-oxo-thiazolidine derivatives, showcasing a method for creating compounds that exhibit antimicrobial properties. For instance, Patel, Mistry, and Desai (2009) discussed the synthesis of such derivatives starting from ethyl (4-chlorophenoxy)acetate, leading to compounds with potential antimicrobial applications (Patel, Mistry, & Desai, 2009).
Quantum Mechanical Studies and Photovoltaic Efficiency
Mary et al. (2020) explored the vibrational spectra, electronic properties, and photochemical and thermochemical modeling of certain bioactive benzothiazolinone acetamide analogs. Their findings suggest these compounds could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in developing photovoltaic materials (Mary et al., 2020).
Molecular Docking Studies
The ligand-protein interactions of bioactive compounds have been studied using molecular docking, which helps understand how these compounds can bind to biological targets. For example, Mary et al. (2020) conducted docking studies to explore the binding of benzothiazolinone acetamide analogs with cyclooxygenase 1 (COX1), identifying potential therapeutic applications (Mary et al., 2020).
Structural Studies
Research into the crystal structure of similar compounds, such as the study by Saravanan et al. (2016), provides insights into their chemical behavior and potential applications. Understanding the molecular and crystal structure is essential for designing compounds with desired properties (Saravanan et al., 2016).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes can offer valuable information for environmental health perspectives and the development of safer agricultural chemicals (Coleman et al., 2000).
Mechanism of Action
Target of Action
A structurally similar compound, crl-40,940 (also known as flmodafinil), is known to be a weak dopamine reuptake inhibitor
Result of Action
If it acts similarly to flmodafinil, it could potentially enhance wakefulness and cognitive function, as these are known effects of dopamine reuptake inhibitors .
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2OS/c1-13-18(26-20(24-13)15-4-8-17(22)9-5-15)10-11-23-19(25)12-14-2-6-16(21)7-3-14/h2-9H,10-12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCTSICAJKPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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